N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide
Overview
Description
N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide is an organic compound characterized by the presence of difluorophenyl, bromo, and phenylacetamide groups
Mechanism of Action
Target of Action
The primary target of N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
This interaction could potentially inhibit the activity of CDK2, thereby affecting cell proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on the cell cycle . By inhibiting CDK2, the compound could potentially induce cell cycle arrest, which could lead to a decrease in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide typically involves the reaction of 2,6-difluoroaniline with 2-bromo-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenylacetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-difluorophenyl)-2-chloroacetamide
- 2,6-Difluoroaniline
- 2,6-Difluorophenol
Uniqueness
N1-(2,6-difluorophenyl)-2-bromo-2-phenylacetamide is unique due to the presence of both difluorophenyl and bromo groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-bromo-N-(2,6-difluorophenyl)-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-12(9-5-2-1-3-6-9)14(19)18-13-10(16)7-4-8-11(13)17/h1-8,12H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVZZXDBBHMTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC=C2F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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